molecular formula C18H20N2O B5646978 1-(4-Tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one CAS No. 537702-33-3

1-(4-Tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one

Cat. No.: B5646978
CAS No.: 537702-33-3
M. Wt: 280.4 g/mol
InChI Key: LGKHIOBIOKZZEY-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one is an organic compound that features a benzimidazole core substituted with a 4-tert-butylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one typically involves the reaction of 1,3-dihydrobenzimidazol-2-one with 4-tert-butylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

1-(4-Tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

  • 1-Bromo-4-tert-butylbenzene
  • 2-(4-tert-Butylbenzyl)propionaldehyde

Comparison: 1-(4-Tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one is unique due to its benzimidazole core, which imparts distinct chemical and biological properties. In contrast, 1-Bromo-4-tert-butylbenzene and 2-(4-tert-Butylbenzyl)propionaldehyde have different core structures and functional groups, leading to variations in their reactivity and applications .

Properties

IUPAC Name

3-[(4-tert-butylphenyl)methyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-18(2,3)14-10-8-13(9-11-14)12-20-16-7-5-4-6-15(16)19-17(20)21/h4-11H,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKHIOBIOKZZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353848
Record name 1-(4-tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537702-33-3
Record name 1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-1,3-dihydro-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537702-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-tert-butylbenzyl)-1,3-dihydrobenzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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